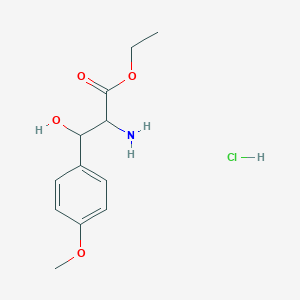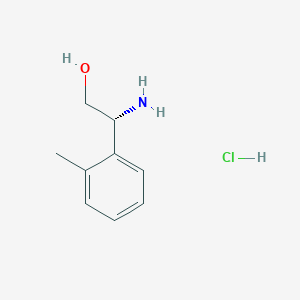![molecular formula C12H8N4O2 B2416088 7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 439108-51-7](/img/structure/B2416088.png)
7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has aroused the interest of researchers due to their presence in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . The yield of the synthesized compound was reported to be 83%, forming white crystals .Molecular Structure Analysis
The molecular structure of “7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine” can be analyzed using 1H NMR and 13C NMR spectra . The structure may also be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse. They can undergo reactions with hydrazonoyl chlorides and halo ketones to form 1,3,4-thiadiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine” can be analyzed using 1H NMR and 13C NMR spectra . The compound forms white crystals with a melting point of 170–172°C .Applications De Recherche Scientifique
Cardiovascular Agents
7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives have been explored for their potential as cardiovascular agents. A study by Novinson et al. (1982) found that certain derivatives, such as 2-(Benzylthio)-5-methyl-7-(dimethylamino)-1,2,4-triazolo[1,5-a]pyrimidine, demonstrated significant potency as cAMP phosphodiesterase inhibitors in rabbit heart tissue. This resulted in a substantial increase in cardiac output in dogs, without significantly increasing heart rates. These findings suggest the potential for clinical evaluation in cardiovascular therapies (Novinson et al., 1982).
Antimicrobial Activity
Derivatives of 7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine have been investigated for their antimicrobial properties. El-Gazzar and Hafez (2008) synthesized a series of compounds and tested them against various bacterial and fungal agents. Their research found that these compounds exhibited notable antimicrobial activity, highlighting their potential use in developing new antimicrobial agents (El-Gazzar & Hafez, 2008).
Antituberculous Agents
Compounds based on the 7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine structure have shown promise as antituberculous agents. A study by Titova et al. (2019) focused on the synthesis of structural analogs and their evaluation for tuberculostatic activity. They found that these compounds displayed significant activity against tuberculosis, indicating potential for further development as antituberculous drugs (Titova et al., 2019).
Anticancer Activity
The 7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine scaffold has also been explored for anticancer applications. Dolzhenko et al. (2008) synthesized fluorinated derivatives and assessed their antiproliferative activity against breast, colon, and lung cancer cell lines. They identified specific compounds within this class that showed high antiproliferative activity, suggesting potential use in cancer therapy (Dolzhenko et al., 2008).
Orientations Futures
The future directions for “7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine” and related compounds are promising. They have been the subject of extensive research due to their wide range of biological and pharmacological activities . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is one of the potential future directions .
Mécanisme D'action
Target of Action
The primary target of 7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition results in the alteration of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The compound affects the ERK signaling pathway , resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This suppression of the ERK signaling pathway leads to significant inhibitory effects on the growth of cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 and its significant cytotoxic activities against various cancer cell lines suggest that it may have favorable bioavailability .
Result of Action
The compound exhibits significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . It induces cell apoptosis and G2/M phase arrest, and regulates cell cycle-related and apoptosis-related proteins in cells .
Propriétés
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c1-2-10-11(18-7-17-10)5-8(1)9-3-4-13-12-14-6-15-16(9)12/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAFYBHYHIMLQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=NC4=NC=NN34 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,6-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B2416005.png)


![(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone](/img/structure/B2416009.png)

![2,5-dichloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2416011.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)furan-2-carboxamide](/img/structure/B2416012.png)
![2-[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2416015.png)
![3,4-dimethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2416016.png)

![Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate](/img/structure/B2416022.png)
![8-(2-Chloro-4-fluorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2416025.png)

![1-(2-Furylmethyl)-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B2416027.png)